2-amino-2,2-dideuterioacetic acid

Beschreibung

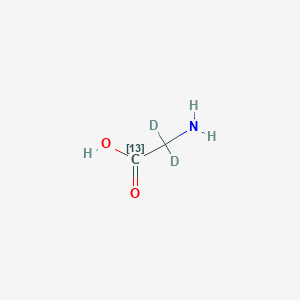

2-Amino-2,2-dideuterioacetic acid (systematic name: 2-(¹⁵N)azanyl-2,2-dideuterioacetic acid) is a deuterium- and nitrogen-15-labeled isotopologue of glycine. Its structure features two deuterium atoms replacing the hydrogens on the alpha carbon and a ¹⁵N isotope in the amino group (Figure 1). This compound is critical in advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic labeling enables precise tracking of metabolic pathways, protein dynamics, and enzymatic mechanisms . Its use as an endogenous metabolite tracer enhances sensitivity in studies involving protein-protein interactions and structural biology .

Eigenschaften

Molekularformel |

C2H5NO2 |

|---|---|

Molekulargewicht |

78.072 g/mol |

IUPAC-Name |

2-amino-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1 |

InChI-Schlüssel |

DHMQDGOQFOQNFH-RJODLBAVSA-N |

Isomerische SMILES |

[2H]C([2H])([13C](=O)O)N |

Kanonische SMILES |

C(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,2-dideuterioacetic acid typically involves the deuteration of glycine. One common method is the exchange reaction of glycine with deuterium oxide (D₂O) under basic conditions. The reaction is usually carried out by dissolving glycine in D₂O and adding a base such as sodium hydroxide. The mixture is then heated to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-2,2-dideuterioessigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als stabil isotopenmarkierte Verbindung in der NMR-Spektroskopie verwendet, um Molekülstrukturen und -dynamiken zu untersuchen.

Biologie: Wird in Stoffwechselstudien eingesetzt, um biochemische Pfade zu verfolgen und Enzymmechanismen zu verstehen.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und pharmakokinetischen Studien untersucht.

Industrie: Wird bei der Herstellung deuterierter Verbindungen für verschiedene industrielle Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-2,2-dideuterioessigsäure beinhaltet seine Einarbeitung in biochemische Pfade, wo es Glycin ersetzen kann. Das Vorhandensein von Deuteriumatomen kann die kinetischen Isotopeffekte verändern, was Einblicke in Reaktionsmechanismen und Enzymaktivitäten liefert. Die beteiligten molekularen Ziele und Pfade ähneln denen von Glycin, aber die Deuteriumsubstitution kann zu Unterschieden in Reaktionsgeschwindigkeiten und Produktverteilungen führen.

Wissenschaftliche Forschungsanwendungen

2-amino-2,2-dideuterioacetic acid has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-amino-2,2-dideuterioacetic acid involves its incorporation into biochemical pathways where it can replace glycine. The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities. The molecular targets and pathways involved are similar to those of glycine, but the deuterium substitution can lead to differences in reaction rates and product distributions.

Vergleich Mit ähnlichen Verbindungen

Glycine-¹³C₂,¹⁵N,d₂

- Molecular Formula: C₂(¹³C)H₃(²H₂)¹⁵NO₂.

- Key Features : Incorporates ¹³C, ¹⁵N, and ²H isotopes.

- Applications: Used in metabolic flux analysis and protein folding studies due to its non-perturbing isotopic labels. Unlike 2-amino-2,2-dideuterioacetic acid, it lacks selective deuterium placement on the alpha carbon, making it less suited for probing stereospecific reactions .

Substituted Amino Acetic Acids

2-(Dimethylamino)acetic Acid

- Molecular Formula: C₄H₉NO₂.

- Molecular Weight : 103.12 g/mol.

- Key Features: Contains a dimethylamino group (–N(CH₃)₂) instead of a primary amine.

- Solubility : Highly soluble in water (>100 mg/mL), attributed to its polar carboxylic and tertiary amine groups.

- Applications: Serves as a precursor in pharmaceutical synthesis (e.g., betaine derivatives) and contrasts with this compound in lacking isotopic labels, limiting its use in tracer studies .

2-(Hydroxyamino)acetic Acid

- Molecular Formula: C₂H₅NO₃.

- Molecular Weight : 91.07 g/mol.

- Key Features : Substituted with a hydroxylamine group (–NHOH).

- Applications : Explored in chelation chemistry and redox studies. Its reactive –NHOH group introduces instability under acidic conditions, unlike the chemically stable deuterated glycine .

Aromatic and Bulky-Substituted Derivatives

Diphenylhydantoic Acid (Phenytoin Acid)

- Molecular Formula : C₁₄H₁₂N₂O₃.

- Molecular Weight : 256.26 g/mol.

- Key Features : Two phenyl groups and a carbamoyl moiety on the alpha carbon.

- Applications: Precursor to phenytoin (anticonvulsant drug). Its hydrophobicity (logP ~1.5) contrasts sharply with the hydrophilic nature of this compound, affecting bioavailability and metabolic pathways .

2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

- Molecular Formula: C₁₀H₁₃NO₄.

- Molecular Weight : 211.21 g/mol.

- Applications : Studied in chiral catalysis and asymmetric synthesis. The bulky aromatic group sterically hinders enzymatic degradation, unlike the minimal steric effects in deuterated glycine .

PEG-Modified and Functionalized Derivatives

2-(2-(2-Aminoethoxy)ethoxy)acetic Acid

- Molecular Formula: C₆H₁₃NO₄.

- Molecular Weight : 163.17 g/mol.

- Key Features : Ethylene glycol (PEG) linker enhances water solubility and biocompatibility.

- Applications: Used in bioconjugation and drug delivery systems. The PEG chain provides flexibility absent in this compound, enabling tailored pharmacokinetics .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.